N-[[4-(difluoromethyl)phenyl]methyl]-3-(hydroxymethyl)azetidine-1-carboxamide
Description
N-[[4-(difluoromethyl)phenyl]methyl]-3-(hydroxymethyl)azetidine-1-carboxamide is a synthetic organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring
Properties
IUPAC Name |
N-[[4-(difluoromethyl)phenyl]methyl]-3-(hydroxymethyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c14-12(15)11-3-1-9(2-4-11)5-16-13(19)17-6-10(7-17)8-18/h1-4,10,12,18H,5-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXSTTQRKUVYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=C(C=C2)C(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(difluoromethyl)phenyl]methyl]-3-(hydroxymethyl)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the difluoromethylated phenyl precursor. This precursor can be synthesized through difluoromethylation reactions, which have seen significant advancements in recent years . The difluoromethylation process often employs metal-based methods to transfer the CF2H group to the phenyl ring .
These steps may include cyclization reactions and functional group transformations under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. Continuous flow microreactor systems could be employed to enhance reaction efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(difluoromethyl)phenyl]methyl]-3-(hydroxymethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carboxamide group would produce an amine derivative .
Scientific Research Applications
N-[[4-(difluoromethyl)phenyl]methyl]-3-(hydroxymethyl)azetidine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[4-(difluoromethyl)phenyl]methyl]-3-(hydroxymethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The azetidine ring may contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-[[4-(trifluoromethyl)phenyl]methyl]-3-(hydroxymethyl)azetidine-1-carboxamide
- N-[[4-(fluoromethyl)phenyl]methyl]-3-(hydroxymethyl)azetidine-1-carboxamide
Uniqueness
N-[[4-(difluoromethyl)phenyl]methyl]-3-(hydroxymethyl)azetidine-1-carboxamide is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
